C27H21F3N2O5S2

Description

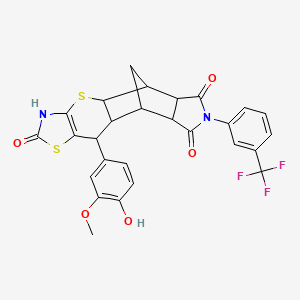

C${27}$H${21}$F$3$N$2$O$5$S$2$ is a fluorinated heterocyclic compound characterized by a molecular weight of 586.6 g/mol. Its structure includes a trifluoromethyl (-CF$3$) group, sulfonyl (-SO$2$) moieties, and an aromatic backbone with nitrogen and oxygen functionalities. The compound’s fluorine atoms enhance metabolic stability and lipophilicity, while the sulfonyl groups may contribute to hydrogen bonding and target binding specificity.

Properties

Molecular Formula |

C27H21F3N2O5S2 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

9-(4-hydroxy-3-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |

InChI |

InChI=1S/C27H21F3N2O5S2/c1-37-16-7-10(5-6-15(16)33)17-18-13-9-14(21(18)38-23-22(17)39-26(36)31-23)20-19(13)24(34)32(25(20)35)12-4-2-3-11(8-12)27(28,29)30/h2-8,13-14,17-21,33H,9H2,1H3,(H,31,36) |

InChI Key |

WCTKTYHWENFIRK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H21F3N2O5S2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups such as trifluoromethyl and methoxyphenyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

C27H21F3N2O5S2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C27H21F3N2O5S2: has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of C27H21F3N2O5S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Two structurally and functionally relevant compounds are selected for comparison:

C${21}$H${27}$N$5$O$2$S (MFCD03305440): A triazolothiadiazine derivative with a pentylcyclohexyl group .

C$9$H$6$BrNO$_2$ (CAS 7254-19-5): A brominated indole-carboxylic acid with high polarity and CYP1A2 inhibition .

Comparative Analysis

Table 1: Physicochemical and Structural Properties

Key Contrasts and Insights

Structural Complexity : C${27}$H${21}$F$3$N$2$O$5$S$2$ exhibits greater complexity with dual sulfonyl groups and fluorine, enabling stronger target affinity than C${21}$H${27}$N$5$O$2$S, which relies on a single thiadiazine core .

Solubility vs. Bioavailability: Despite C$9$H$6$BrNO$_2$’s high polarity and aqueous solubility (0.052 mg/mL), its bromine atom reduces metabolic stability compared to the fluorinated analogue .

BBB Penetration : The trifluoromethyl group in the target compound likely enhances CNS penetration, contrasting with C${21}$H${27}$N$5$O$2$S, whose bulky cyclohexyl group limits BBB crossing .

Research Findings and Implications

- C${27}$H${21}$F$3$N$2$O$5$S$2$ vs. C${21}$H${27}$N$5$O$2$S : The former’s sulfonyl groups may improve binding to serine proteases or kinases, whereas the latter’s triazolothiadiazine core is associated with antimicrobial activity .

- C${27}$H${21}$F$3$N$2$O$5$S$2$ vs. C$9$H$6$BrNO$_2$: Fluorine substitution in the target compound offers a pharmacokinetic advantage over bromine, which is prone to metabolic dehalogenation .

Biological Activity

The compound C27H21F3N2O5S2 is a fluorinated derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to highlight its biological activity, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure featuring:

- Fluorinated groups : Enhancing lipophilicity and potentially improving cellular uptake.

- Sulfonamide moiety : Often associated with biological activity in pharmaceuticals.

- Triazole ring : Known for its role in medicinal chemistry, particularly in anticancer agents.

The presence of these functional groups suggests a multifaceted interaction with biological targets, particularly enzymes involved in metabolic pathways.

Glycolytic Inhibition

Research indicates that compounds similar to this compound may inhibit glycolysis, a key metabolic pathway upregulated in many cancers. For instance, fluorinated derivatives of 2-deoxy-d-glucose (2-DG) have demonstrated enhanced cytotoxicity against glioblastoma multiforme (GBM) by inhibiting hexokinase activity more effectively than 2-DG itself. The halogen modifications in these compounds improve their pharmacokinetic properties, leading to better stability and cellular uptake under hypoxic conditions typical of tumor microenvironments .

Anticancer Activity

In vitro studies have shown that fluorinated compounds exhibit potent antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. These effects are attributed to the compounds' ability to disrupt metabolic processes essential for cancer cell survival . Notably, some derivatives also display anti-angiogenic properties, further supporting their potential as anticancer agents.

Case Studies and Clinical Trials

- Study on Fluorinated Derivatives : A recent study explored the synthesis and biological activity of fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo derivatives. These compounds were designed for their anticancer properties and demonstrated significant antiproliferative effects against lung and breast cancer cell lines .

- Clinical Relevance : The potential application of this compound in clinical settings is supported by findings that indicate its ability to overcome limitations associated with traditional glycolytic inhibitors. The enhanced efficacy observed in preclinical models suggests that this compound could be pivotal in developing targeted therapies for aggressive cancers like GBM .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.